![molecular formula C18H19FN4O2S B2596605 ethyl 2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate CAS No. 1105203-24-4](/img/structure/B2596605.png)
ethyl 2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate
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Overview
Description
Molecular Structure Analysis
This compound is a derivative of pyridazine, which is a heterocyclic compound containing two adjacent nitrogen atoms . Pyridazinone, another derivative of pyridazine, contains nitrogen atoms at the 1 and 2 positions in a six-membered ring and an oxygen atom at the 3 position of the ring .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, pyridazine and pyridazinone derivatives have shown a wide range of pharmacological activities . These activities include antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .Scientific Research Applications
- Researchers have explored the antiviral potential of indole derivatives, including those containing the pyrazolo[3,4-d]pyridazine scaffold. In particular, ethyl 2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate has shown inhibitory activity against influenza A virus .
- Additionally, related compounds like 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazides demonstrated potent antiviral effects against Coxsackie B4 virus .
- The pyrazolo[3,4-d]pyridazine scaffold has been associated with antitubercular properties. Researchers have synthesized various indole derivatives and evaluated their efficacy against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG) .
- Indole derivatives have been studied as potential anti-HIV agents. For instance, ethyl 2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate could be explored further in this context .
Antiviral Activity
Antitubercular Activity
Anti-HIV Activity
Antitumor and Antileukemia Properties
Mechanism of Action
This compound is a pyridazine derivative . Pyridazine derivatives have been shown to have a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities . .
properties
IUPAC Name |
ethyl 2-[1-(4-fluorophenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O2S/c1-4-25-15(24)10-26-18-17-14(16(11(2)3)21-22-18)9-20-23(17)13-7-5-12(19)6-8-13/h5-9,11H,4,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFQJVPFLVLLMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(C2=C1N(N=C2)C3=CC=C(C=C3)F)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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